6-Chloro-2-iodo-3-pentafluoroethylpyridine

Description

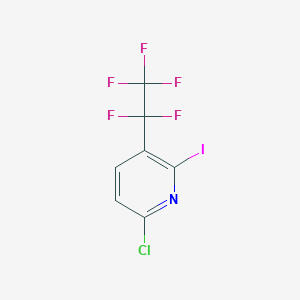

6-Chloro-2-iodo-3-pentafluoroethylpyridine is a halogenated pyridine derivative featuring a chlorine atom at position 6, an iodine atom at position 2, and a pentafluoroethyl (-C₂F₅) group at position 2. This compound is of interest in medicinal chemistry and agrochemical research due to the unique electronic and steric effects imparted by its substituents. The iodine atom serves as a versatile handle for cross-coupling reactions, while the pentafluoroethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name |

6-chloro-2-iodo-3-(1,1,2,2,2-pentafluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5IN/c8-4-2-1-3(5(14)15-4)6(9,10)7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHNBQBOIXDNBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(C(F)(F)F)(F)F)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-iodo-3-pentafluoroethylpyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine rings followed by the introduction of the pentafluoroethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-iodo-3-pentafluoroethylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide or potassium fluoride in solvents like DMF or THF.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

6-Chloro-2-iodo-3-pentafluoroethylpyridine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-iodo-3-pentafluoroethylpyridine involves its interaction with molecular targets through its halogen and pentafluoroethyl groups. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The table below compares 6-Chloro-2-iodo-3-pentafluoroethylpyridine with three analogs from the provided evidence:

*Calculated based on standard atomic weights.

Key Observations :

- Electron-Withdrawing Effects : The -C₂F₅ group in the target compound is bulkier and less electronegative than -CF₃ but more lipophilic. This difference may influence reactivity in nucleophilic substitution or metal-catalyzed reactions .

- Biological Relevance : Compounds with trifluoromethyl or phenyl-pyrazolo pyrimidine moieties (e.g., ) exhibit bioactivity, suggesting that the target compound could be optimized for similar applications.

Physicochemical Properties

- Solubility: The pentafluoroethyl group reduces water solubility compared to -CH₃ or -CF₃ analogs but enhances compatibility with non-polar solvents.

- Thermal Stability : Fluorinated pyridines generally exhibit higher thermal stability. For example, 6-(Chloromethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine () is stable up to 200°C, suggesting similar robustness for the target compound .

Biological Activity

6-Chloro-2-iodo-3-pentafluoroethylpyridine is a halogenated pyridine derivative notable for its unique structural features, including chlorine, iodine, and a pentafluoroethyl substituent. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and biological research.

The compound's molecular formula is , with a molecular weight of approximately 305.44 g/mol. The presence of multiple halogen atoms and a highly electronegative pentafluoroethyl group influences its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| IUPAC Name | 6-chloro-2-iodo-3-(1,1,2,2,2-pentafluoroethyl)pyridine |

| Molecular Formula | C7H2ClF5I |

| Molecular Weight | 305.44 g/mol |

| Physical State | Solid |

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The halogen atoms can participate in halogen bonding and other non-covalent interactions, which may modulate enzyme activity or receptor function. The pentafluoroethyl group enhances the compound's lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation, although specific mechanisms remain to be fully elucidated.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially altering cellular processes.

Antimicrobial Studies

In a study evaluating the antimicrobial efficacy of various halogenated pyridines, this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Anticancer Research

A recent investigation into the anticancer properties of this compound involved treating human breast cancer cell lines (MCF-7) with varying concentrations (0–100 µM). Results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. Further mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway.

Comparative Analysis

When compared to similar compounds such as 6-Chloro-2-fluoro-3-iodopyridine and 5-Bromo-6-chloro-3-iodopyridin-2-amine, this compound exhibits enhanced biological activity likely due to the presence of the pentafluoroethyl group which increases electron-withdrawing effects and alters molecular interactions.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 6-Chloro-2-fluoro-3-iodopyridine | Moderate | Low |

| 5-Bromo-6-chloro-3-iodopyridin-2-amine | Low | Moderate |

| This compound | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.